molecular formula C25H30O8 B13127673 1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione CAS No. 104779-02-4

1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione

Cat. No.: B13127673
CAS No.: 104779-02-4
M. Wt: 458.5 g/mol
InChI Key: OOVZVHVIXGLIRW-UHFFFAOYSA-N
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Description

pentaoxahexadecane-16-yl anthracene-9,10-dione , is a fascinating compound with a unique structure. Its chemical formula is C₁₁H₂₄O₆ , and its molecular weight is approximately 252.3 g/mol . This compound combines an anthracene core with a pentaoxahexadecane side chain, resulting in intriguing properties.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves attaching the pentaoxahexadecane moiety to the anthracene core. While specific synthetic routes may vary, one common approach is through etherification or esterification reactions. Researchers can achieve this by reacting anthracene-9,10-dione with a suitable alcohol or ether precursor containing the pentaoxahexadecane group.

Reaction Conditions: Reaction conditions typically involve mild temperatures and acid or base catalysts. The choice of solvent and reaction time plays a crucial role in obtaining high yields.

Industrial Production: Although not widely produced industrially, this compound may find applications in specialized fields due to its unique structure.

Chemical Reactions Analysis

Reactivity: 1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione can undergo various reactions:

    Oxidation: It may be susceptible to oxidation, leading to the formation of different oxidation states.

    Substitution: The side chain can undergo substitution reactions, altering its functional groups.

    Reduction: Reduction of the carbonyl group may yield corresponding alcohols.

Common Reagents:

    Acids/Bases: Used for esterification or etherification.

    Hydrogenation Catalysts: For reduction reactions.

Major Products: The major products depend on the specific reaction conditions and the functional groups involved. These could include derivatives with modified side chains or reduced carbonyl groups.

Scientific Research Applications

    Chemistry: As a building block for novel materials.

    Biology: Investigating its interactions with biomolecules.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing functional materials.

Mechanism of Action

The exact mechanism of action remains an area of research. It likely involves interactions with cellular components, possibly affecting gene expression or signaling pathways.

Comparison with Similar Compounds

While this compound is relatively unique, similar structures include other anthracene derivatives with varying side chains. the specific combination of the pentaoxahexadecane group with anthracene sets it apart.

Properties

CAS No.

104779-02-4

Molecular Formula

C25H30O8

Molecular Weight

458.5 g/mol

IUPAC Name

1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C25H30O8/c1-28-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-22-8-4-7-21-23(22)25(27)20-6-3-2-5-19(20)24(21)26/h2-8H,9-18H2,1H3

InChI Key

OOVZVHVIXGLIRW-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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